molecular formula C17H14N4O2 B3803652 3-(1H-benzimidazol-2-ylmethyl)-5-methoxyquinazolin-4(3H)-one

3-(1H-benzimidazol-2-ylmethyl)-5-methoxyquinazolin-4(3H)-one

Cat. No. B3803652
M. Wt: 306.32 g/mol
InChI Key: FFMQAHMGPNRIIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Preparation of 1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) Benzene : O-phenylenediamine reacts with trimesic acid in polyphosphoric acid (PPA) at elevated temperatures (around 230°C) to form the TIBM organic linker .

5.

Physical And Chemical Properties Analysis

  • Porosity : TIBM-Cu MOF exhibits high porosity (0.3–1.5 nm) .

8.

Mechanism of Action

  • Adsorption Properties : TIBM-based metal–organic frameworks (MOFs) exhibit excellent adsorption capacity for gases like CO₂. The open Cu site in TIBM-Cu MOF enhances CO₂ adsorption compared to TIBM-Cr and TIBM-Al .

6.

Future Directions

: Sanjit Gaikwad, Ravi Kumar Cheedarala, Ranjit Gaikwad, Soonho Kim, and Sangil Han. “Controllable Synthesis of 1, 3, 5-tris (1H-benzo [d]imidazole-2-yl) Benzene-Based MOFs.” Applied Sciences, 11(21), 9856 (2021). Read more

properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethyl)-5-methoxyquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-23-14-8-4-7-13-16(14)17(22)21(10-18-13)9-15-19-11-5-2-3-6-12(11)20-15/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMQAHMGPNRIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(=O)N(C=N2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-benzimidazol-2-ylmethyl)-5-methoxyquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-(1H-benzimidazol-2-ylmethyl)-5-methoxyquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-(1H-benzimidazol-2-ylmethyl)-5-methoxyquinazolin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
3-(1H-benzimidazol-2-ylmethyl)-5-methoxyquinazolin-4(3H)-one
Reactant of Route 5
3-(1H-benzimidazol-2-ylmethyl)-5-methoxyquinazolin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
3-(1H-benzimidazol-2-ylmethyl)-5-methoxyquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.